molecular formula C14H12N2O2 B018872 1,6-Dimethoxyphenazine CAS No. 13398-79-3

1,6-Dimethoxyphenazine

Cat. No. B018872
CAS RN: 13398-79-3
M. Wt: 240.26 g/mol
InChI Key: SFNYAHCOEPIPGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-Dimethoxyphenazine and related compounds often involves multi-step chemical reactions, utilizing precursors such as dimethoxytriazines or benzoxazines. For instance, 4,6-Dimethoxy-1,3,5-triazine derivatives have been synthesized through condensation reactions, showcasing the complexity and diversity in the synthesis approaches for dimethoxyphenazine compounds (Kunishima et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,6-Dimethoxyphenazine, such as 4,6-Dimethoxy-1,3,5-triazines, has been elucidated using various analytical techniques including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the molecular geometry, bond lengths, and angles, providing a foundational understanding of the structural characteristics that influence the chemical behavior of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of dimethoxyphenazine compounds involves interactions with various reagents, leading to a range of derivatives with diverse properties. For example, the Mannich reaction with benzoxazine dimers results in compounds with a single oxazine ring, demonstrating the compounds' involvement in complex chemical transformations (Laobuthee et al., 2001).

Physical Properties Analysis

The physical properties of 1,6-Dimethoxyphenazine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through techniques like differential scanning calorimetry and single-crystal X-ray diffraction (Fridman et al., 2003).

Scientific Research Applications

Application 1: Cocultivation of Streptomyces Species

  • Summary of the Application: The compound 1,6-Dimethoxyphenazine was isolated from the cocultivation of Streptomyces species. This process was used to explore the isolation of novel secondary metabolites .
  • Methods of Application or Experimental Procedures: The Streptomyces species were isolated from the same soil and cocultivated in combinations. The organic extracts exhibiting similar TLC patterns were pooled and concentrated to obtain the crude organic extract, which was subjected to silica gel column chromatography .
  • Results or Outcomes: The cocultivation of Streptomyces species resulted in the isolation of a novel vicinal diepoxide of alloaureothin along with three carboxamides, 4-aminobenzoic acid, and 1,6-dimethoxyphenazine .

Application 2: Inhibition of Adipogenesis

  • Summary of the Application: 1,6-Dimethoxyphenazine was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .
  • Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces sp. NIIST-D31 strain along with other compounds. The effect of the compound on PPAR-γ expression was evaluated .
  • Results or Outcomes: The compound was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .

Application 3: Total Synthesis and Drug Discovery

  • Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .
  • Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .
  • Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .

Application 4: Metabolite of Streptomyces luteoreticuli

  • Summary of the Application: 1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli .
  • Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces luteoreticuli .
  • Results or Outcomes: The isolation of 1,6-Dimethoxyphenazine from Streptomyces luteoreticuli was successful .

Application 5: Total Synthesis and Drug Discovery

  • Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .
  • Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .
  • Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .

Application 6: Phenazine Biosynthesis in Pseudomonas chlororaphis

  • Summary of the Application: 1,6-Dimethoxyphenazine is involved in the phenazine biosynthesis in Pseudomonas chlororaphis .
  • Methods of Application or Experimental Procedures: The compound was identified as a part of the phenazine biosynthesis process in Pseudomonas chlororaphis .
  • Results or Outcomes: The presence of 1,6-Dimethoxyphenazine in the phenazine biosynthesis process of Pseudomonas chlororaphis was confirmed .

Future Directions

Phenazine compounds, including 1,6-Dimethoxyphenazine, demonstrate biological activities relevant to the treatment of disease . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These incredible heterocycles offer promise in medicine .

properties

IUPAC Name

1,6-dimethoxyphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYAHCOEPIPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347071
Record name 1,6-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethoxyphenazine

CAS RN

13398-79-3
Record name 1,6-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
IJ Pachter, MC Kloetzel - Journal of the American Chemical …, 1951 - ACS Publications
The Wohl-Aue reaction between nitrobenzene and 2-naphthylamine in the presence of alkali yielded benzo [a] phenazine-12-oxide which was not identical with benzo [a] phenazine-7-…
Number of citations: 60 pubs.acs.org
PW Crawford, RG Scamehorn, U Hollstein… - Chemico-biological …, 1986 - Elsevier
Cyclic voltammetry data were obtained for eight phenazines and phenazine-N-oxides, and eleven quinoxalines and quinoxaline-N-oxides: 1,6-phenazinediol-5,10-dioxide (iodinin), …
Number of citations: 71 www.sciencedirect.com
U Hollstein, RJ Van Gemert Jr - Biochemistry, 1971 - ACS Publications
Materials and Methods Phenazine-1-carboxylic acid was prepared from 1-methylphenazine (Hollstein, 1968) by oxidation with chromium trioxide (Cierno and Mcllwain, 1934). Its amide …
Number of citations: 63 pubs.acs.org
S Guo, Y Zong, S Yue, H Hu, W Wang… - ACS Sustainable …, 2022 - ACS Publications
Iodinin, a natural phenazine N-oxide, is generally derived from phenazine-1,6-dicarboxylic acid (PDC) and has been widely used in the pharmacological and therapeutic fields because …
Number of citations: 2 pubs.acs.org
T Drissya, DK Induja, MS Poornima… - The Journal of …, 2022 - nature.com
A novel vicinal diepoxide of alloaureothin was isolated from Streptomyces sp. NIIST-D31 strain along with three carboxamides, p-aminobenzoic acid and 1,6-dimethoxyphenazine. …
Number of citations: 2 www.nature.com
DK Induja, ARS Jesmina, MM Joseph… - The Journal of …, 2023 - nature.com
Cocultivation of combinations of Streptomyces species isolated from the same soil was explored to isolate novel secondary metabolites. Recently, we reported the isolation of a novel …
Number of citations: 3 www.nature.com
H Korth, A Römer, H Budzikiewicz… - Microbiology, 1978 - microbiologyresearch.org
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethylester, the ester form of a proposed ‘missing link’ in the biosynthesis of phenazines, has been isolated from a strain of …
Number of citations: 24 www.microbiologyresearch.org
K Otoguro, A Ishiyama, M Iwatsuki… - The Journal of …, 2010 - nature.com
During the course of our screening program to discover new antitrypanosomal compounds, we have evaluated isolates from soil microorganisms as well as compounds from the …
Number of citations: 15 www.nature.com
Y Morita - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
The NMR spectra of chlorophenazines were measured and analyzed as the one of representative examples of substituted phenazines. Comparing with previously reported …
Number of citations: 7 www.jstage.jst.go.jp
森田豊 - Chemical and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
The NMR spectra of chlorophenazines were measured and analyzed as the one of representative examples of substituted phenazines. Comparing with previously reported …
Number of citations: 2 jlc.jst.go.jp

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